molecular formula C9H6N2O3 B3023382 2(1H)-Quinolinone, 3-nitro- CAS No. 103029-75-0

2(1H)-Quinolinone, 3-nitro-

Cat. No. B3023382
CAS RN: 103029-75-0
M. Wt: 190.16 g/mol
InChI Key: MZVAAWXYMDEDLD-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-nitro- is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of a quinoline ring and a nitro group. This compound has been studied for its potential applications in a variety of fields, including biochemical and physiological research, as well as its potential use as a drug.

Future Directions

The persistent challenge in the field of energetic materials is how to synthesize energetic compounds with high density, high heat of detonation, and outstanding detonation performance by gathering the maximum number of energetic groups in the smallest volume . The self-assembly of energetic groups with metal ions is crucially influenced by the solvent conditions .

Mechanism of Action

Target of Action

The primary target of 3-Nitroquinolin-2-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in signal transduction pathways, regulating cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

3-Nitroquinolin-2-ol inhibits the activity of EGFR . This inhibition is achieved by the compound’s interaction with the enzyme-binding features of EGFR . The compound may also have antitumor activity by inhibiting the type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Biochemical Pathways

The inhibition of EGFR by 3-Nitroquinolin-2-ol affects the signal transduction pathways that regulate cell differentiation and proliferation . By inhibiting MetAP2, the compound may also impact the process of angiogenesis .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of EGFR and MetAP2 by 3-Nitroquinolin-2-ol can lead to antiproliferative effects against tumor cell lines that overexpress EGFR . This suggests that the compound could potentially be used as an anticancer agent .

Action Environment

The action, efficacy, and stability of 3-Nitroquinolin-2-ol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability

Biochemical Analysis

Biochemical Properties

3-Nitroquinolin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as tyrosine kinases, which are critical in cell signaling pathways. The nitro group at the 3-position of the quinoline core is essential for its inhibitory activity against these enzymes . Additionally, 3-Nitroquinolin-2-ol can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of 3-Nitroquinolin-2-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Nitroquinolin-2-ol inhibits the epidermal growth factor receptor (EGFR) kinase, leading to reduced proliferation of cancer cells that overexpress EGFR . This inhibition affects downstream signaling pathways, ultimately altering gene expression and metabolic activities within the cells .

Molecular Mechanism

At the molecular level, 3-Nitroquinolin-2-ol exerts its effects through specific binding interactions with biomolecules. The nitro group at the 3-position of the quinoline ring is crucial for its binding affinity to the active sites of enzymes such as tyrosine kinases . This binding results in the inhibition of enzyme activity, which in turn affects various cellular processes. Additionally, 3-Nitroquinolin-2-ol can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitroquinolin-2-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also influence cellular activities . Long-term studies have indicated that 3-Nitroquinolin-2-ol can maintain its inhibitory effects on enzyme activity and cell proliferation over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-Nitroquinolin-2-ol vary with different dosages in animal models. Studies have shown that at lower doses, this compound can effectively inhibit tumor growth without significant toxicity . At higher doses, 3-Nitroquinolin-2-ol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Nitroquinolin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . The interaction of 3-Nitroquinolin-2-ol with metabolic enzymes can also affect metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-Nitroquinolin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-Nitroquinolin-2-ol within specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

3-Nitroquinolin-2-ol exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct 3-Nitroquinolin-2-ol to specific organelles, further influencing its biochemical and cellular effects .

properties

IUPAC Name

3-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAAWXYMDEDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433745
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103029-75-0
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminobenzaldehyde (1.75 g, 14.5 mmol) was dissolved in xylene (87.5 mL). To this, ethyl 2-nitroacetate (6.43 mL, 58.0 mmol) and piperidine (1.58 mL, 16.0 mmol) were added and the mixture was stirred with heat at 150° C. for 1.5 hours and successively stirred with cooling in an ice bath for 0.5 hour. The precipitate was collected by filtration and dried under reduced pressure. Thus, 3-nitroquinolin-2(1H)-one (1.40 g, yield: 51%) was obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
87.5 mL
Type
solvent
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
6.43 mL
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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